molecular formula C7H10ClNO B14723745 1-Chloro-2-isocyanatocyclohexane CAS No. 13592-13-7

1-Chloro-2-isocyanatocyclohexane

Cat. No.: B14723745
CAS No.: 13592-13-7
M. Wt: 159.61 g/mol
InChI Key: PDJISIIISGZOOQ-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyanatocyclohexane is a specialized organic compound that serves as a valuable building block in chemical synthesis and research. It is characterized by the presence of both a reactive isocyanate group (-N=C=O) and a chloro substituent on a cyclohexane ring, making it a versatile intermediate for further functionalization . A primary application documented in patent literature is its use as a key reactant in chemical synthesis processes . The compound is typically handled in inert solvents like toluene to ensure stability during reactions . As with all isocyanates, this material is highly reactive and moisture-sensitive. It requires strict handling under controlled conditions to prevent degradation or hazardous polymerization. This product is intended for use in laboratory research and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant safety protocols before use.

Properties

CAS No.

13592-13-7

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

1-chloro-2-isocyanatocyclohexane

InChI

InChI=1S/C7H10ClNO/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2

InChI Key

PDJISIIISGZOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=C=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 2 Isocyanatocyclohexane

Historical Development of Isocyanate Synthesis Routes

The journey into isocyanate chemistry began in 1849 when Wurtz first synthesized monoisocyanates. This pioneering work laid the foundation for the development of polyurethanes, which were later synthesized by Dr. Otto Bayer in 1937 through the reaction of diisocyanates with diols. This marked the invention of the polyaddition reaction, a cornerstone of polymer chemistry. The industrial production of isocyanates has been dominated by the phosgene process, a method that, while efficient, raises significant safety and environmental concerns due to the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct. These concerns have been a major driving force in the exploration of alternative, safer synthetic routes.

Contemporary Synthetic Approaches

Modern synthetic strategies for isocyanates, including 1-Chloro-2-isocyanatocyclohexane, can be broadly categorized into phosgene-based methods and a growing number of non-phosgene alternatives. The choice of method often depends on the desired scale of production, the required purity of the product, and increasing considerations for environmental impact.

Phosgene-Based Precursor Strategies

The traditional and most established method for producing isocyanates involves the use of phosgene (COCl₂). In this approach, a primary amine is reacted with phosgene to form a carbamoyl chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. For the synthesis of 1-Chloro-2-isocyanatocyclohexane, this would necessitate the preparation of the precursor, 2-chlorocyclohexylamine.

A potential synthetic pathway to 2-chlorocyclohexylamine starts from cyclohexene (B86901). The addition of hypochlorous acid to cyclohexene yields 2-chlorocyclohexanol. This alcohol can then be converted to the corresponding amine through various methods, such as the Ritter reaction or by conversion to an azide (B81097) followed by reduction. Once 2-chlorocyclohexylamine is obtained, it can be treated with phosgene or a phosgene equivalent like triphosgene to produce 1-Chloro-2-isocyanatocyclohexane. Triphosgene, a solid, is often preferred in laboratory settings as it is safer to handle than gaseous phosgene. The reaction of cyclohexylamine with triphosgene in the presence of a base is a known method for the synthesis of cyclohexyl isocyanate and can be adapted for its chlorinated analogue.

Table 1: Comparison of Phosgene and Triphosgene in Isocyanate Synthesis

FeaturePhosgene (COCl₂)Triphosgene (BTC)
Physical State GasCrystalline Solid
Handling Highly toxic and corrosive, requires specialized equipmentSafer to handle and store
Stoichiometry 1 mole of phosgene per mole of amine1 mole of triphosgene is equivalent to 3 moles of phosgene
Byproducts 2 moles of HCl per isocyanate groupHCl and CO₂
Applications Large-scale industrial productionLaboratory and smaller-scale synthesis

Non-Phosgene Alternative Syntheses

Growing safety and environmental concerns have spurred the development of numerous non-phosgene routes to isocyanates. These methods avoid the use of the highly toxic phosgene and often utilize more benign reagents. Key non-phosgene strategies include the thermal decomposition of carbamates, the Curtius, Hofmann, and Lossen rearrangements, and the reaction of organic halides with metal cyanates.

For the synthesis of 1-Chloro-2-isocyanatocyclohexane, a plausible non-phosgene route could involve the Curtius rearrangement of 2-chlorocyclohexanecarbonyl azide. This azide can be prepared from the corresponding carboxylic acid, 2-chlorocyclohexanecarboxylic acid, which in turn can be synthesized from cyclohexene. The rearrangement of the acyl azide, typically induced by heat or photolysis, proceeds through a nitrene intermediate to furnish the isocyanate.

Another approach involves the reaction of a suitable precursor with a cyanate salt. For instance, an organic halide can react with a metal cyanate, although this is more commonly applied to activated halides.

The thermal decomposition of carbamates, formed from the reaction of an amine with a carbonate or a related reagent, is another significant non-phosgene method. For example, 2-chlorocyclohexylamine could be reacted with dimethyl carbonate to form a methyl carbamate (B1207046), which upon heating, would eliminate methanol to yield the desired isocyanate.

Green Chemistry Principles in 1-Chloro-2-isocyanatocyclohexane Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanates. The primary goal is to minimize or eliminate the use and generation of hazardous substances. The development of non-phosgene routes is a direct consequence of this shift in chemical philosophy.

Key green chemistry considerations in the production of 1-Chloro-2-isocyanatocyclohexane include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Curtius rearrangement are highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Renewable Feedstocks: While not directly applicable to this specific molecule yet, the broader field of isocyanate production is exploring the use of bio-based starting materials.

Chemical Precursors and Reaction Pathways

The synthesis of 1-Chloro-2-isocyanatocyclohexane relies on the availability of suitably functionalized cyclohexane (B81311) intermediates. The stereochemistry of the final product, whether cis or trans, is determined by the stereochemistry of the precursors and the mechanism of the reactions employed.

Synthesis of Substituted Chlorocyclohexane Intermediates

The primary starting material for many synthetic routes to 1-Chloro-2-isocyanatocyclohexane is cyclohexene. The introduction of the chloro and a precursor to the isocyanate group across the double bond is a key strategic consideration.

One common approach is the electrophilic addition of chlorine to cyclohexene, which typically proceeds via a chloronium ion intermediate. The subsequent attack by a chloride ion occurs from the anti-face, leading to the formation of trans-1,2-dichlorocyclohexane. While not the direct precursor, this highlights the stereochemical control possible in additions to cyclohexene.

A more direct route to a suitable precursor involves the formation of a chlorohydrin. The reaction of cyclohexene with chlorine in the presence of water yields trans-2-chlorocyclohexanol. This vicinal chlorohydrin is a versatile intermediate.

Reaction Scheme: Synthesis of trans-2-Chlorocyclohexanol from Cyclohexene

From trans-2-chlorocyclohexanol, the corresponding trans-2-chlorocyclohexylamine can be synthesized. This transformation can be achieved through a variety of methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion of the alcohol to a leaving group, followed by substitution with an azide and subsequent reduction.

Once trans-2-chlorocyclohexylamine is obtained, it serves as the direct precursor for the phosgene-based synthesis of trans-1-Chloro-2-isocyanatocyclohexane.

Table 2: Key Intermediates in the Synthesis of 1-Chloro-2-isocyanatocyclohexane

Intermediate CompoundStarting MaterialKey Transformation
trans-1,2-DichlorocyclohexaneCyclohexeneElectrophilic addition of chlorine
trans-2-ChlorocyclohexanolCyclohexeneHalohydrin formation
trans-2-Chlorocyclohexylaminetrans-2-ChlorocyclohexanolNucleophilic substitution/reduction
2-Chlorocyclohexanecarboxylic acidCyclohexene derivativeOxidation/functional group manipulation

Mechanisms for Isocyanate Group Introduction

A primary and versatile method for introducing an isocyanate group in a manner that retains the stereochemistry of the starting material is the Curtius rearrangement. This reaction transforms a carboxylic acid derivative into an isocyanate with one fewer carbon atom.

The proposed mechanism, starting from a stereochemically defined 2-chlorocyclohexanecarboxylic acid, proceeds as follows:

Activation of the Carboxylic Acid: The synthesis begins with the conversion of 2-chlorocyclohexanecarboxylic acid to a more reactive acyl derivative, typically an acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂).

Formation of Acyl Azide: The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to produce 2-chlorocyclohexanecarbonyl azide. This intermediate is the direct precursor for the rearrangement.

The Curtius Rearrangement: The acyl azide undergoes thermal or photochemical decomposition. The reaction is a concerted process where the C-N bond of the azide cleaves, nitrogen gas (N₂) is eliminated, and the cyclohexyl group migrates to the nitrogen atom simultaneously. This concerted mechanism ensures that the rearrangement occurs with complete retention of the configuration at the migrating carbon atom. The product of this step is the target molecule, 1-chloro-2-isocyanatocyclohexane.

The key advantage of this mechanism is its stereospecificity; the stereochemical relationship (cis or trans) between the chlorine atom and the migrating carbon group in the acyl azide precursor is directly translated to the final isocyanate product.

StepReactantReagent(s)Intermediate/ProductKey Transformation
12-Chlorocyclohexanecarboxylic acidSOCl₂2-Chlorocyclohexanecarbonyl chlorideCarboxylic acid to Acyl chloride
22-Chlorocyclohexanecarbonyl chlorideNaN₃2-Chlorocyclohexanecarbonyl azideAcyl chloride to Acyl azide
32-Chlorocyclohexanecarbonyl azideHeat (Δ) or Light (hν)1-Chloro-2-isocyanatocyclohexaneCurtius Rearrangement

Stereoselective Synthesis of 1-Chloro-2-isocyanatocyclohexane Isomers

The synthesis of specific stereoisomers of 1-chloro-2-isocyanatocyclohexane hinges on the stereoselective preparation of the necessary precursors, particularly the corresponding cis- or trans-2-chlorocyclohexanecarboxylic acids.

Synthesis of trans-1-Chloro-2-isocyanatocyclohexane

The synthesis of the trans isomer leverages the well-established anti-addition mechanism common in reactions with alkenes like cyclohexene.

Formation of trans-2-Chlorocyclohexanol: The process starts with the reaction of cyclohexene with hypochlorous acid (HOCl). orgsyn.orgdoubtnut.com The mechanism involves the electrophilic addition of chlorine to the double bond, forming a cyclic chloronium ion intermediate. hoclshine.com Subsequent nucleophilic attack by water occurs from the face opposite to the chloronium ion bridge (anti-attack). nih.gov This Sₙ2-like ring-opening exclusively yields trans-2-chlorocyclohexanol. doubtnut.com

Oxidation to Carboxylic Acid: The hydroxyl group of trans-2-chlorocyclohexanol is then oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, KMnO₄). This step preserves the trans stereochemistry, yielding trans-2-chlorocyclohexanecarboxylic acid.

Conversion to Isocyanate: Finally, the trans-carboxylic acid is converted to trans-1-chloro-2-isocyanatocyclohexane using the Curtius rearrangement as described previously. The retention of configuration during the rearrangement ensures the final product maintains the trans orientation.

Synthesis of cis-1-Chloro-2-isocyanatocyclohexane

The synthesis of the cis isomer requires a different approach to establish the initial cis stereochemistry, as direct syn-addition to cyclohexene is not favored.

Formation of cis-2-Chlorocyclohexanol: A viable route begins with the stereoselective reduction of 2-chlorocyclohexanone. The use of sterically hindered reducing agents, such as potassium tri-sec-butyl-borohydride (K-Selectride), favors the equatorial attack of the hydride on the carbonyl group. This leads to the formation of the axial alcohol, which, in the 2-chloro substituted ring, corresponds to the cis-2-chlorocyclohexanol isomer. lookchem.com

Oxidation to Carboxylic Acid: Similar to the trans route, the cis-2-chlorocyclohexanol is oxidized to cis-2-chlorocyclohexanecarboxylic acid, preserving the cis relationship between the chloro and carboxyl groups.

Conversion to Isocyanate: The cis-carboxylic acid is then subjected to the Curtius rearrangement. The stereospecificity of this reaction ensures that the final product is cis-1-chloro-2-isocyanatocyclohexane.

The following table summarizes the key stereoselective strategies:

Target IsomerStarting MaterialKey Stereocontrolling ReactionReagent for StereocontrolPrecursorFinal Step
trans CyclohexeneAnti-addition (Halohydrin formation)HOCltrans-2-ChlorocyclohexanolOxidation followed by Curtius Rearrangement
cis 2-ChlorocyclohexanoneStereoselective reductionK-Selectridecis-2-ChlorocyclohexanolOxidation followed by Curtius Rearrangement

Stereochemistry and Conformational Analysis of 1 Chloro 2 Isocyanatocyclohexane

Isomeric Forms: Cis-Trans Stereoisomerism

1-Chloro-2-isocyanatocyclohexane can exist as two distinct geometric isomers, designated as cis and trans. This form of stereoisomerism arises from the restricted rotation about the carbon-carbon single bonds within the cyclic framework. youtube.comresearchgate.net In the cis isomer, both the chloro and the isocyanato substituents are located on the same face of the cyclohexane (B81311) ring (either both pointing up or both pointing down). In contrast, the trans isomer has the two substituents on opposite faces of the ring (one pointing up and one pointing down). youtube.comresearchgate.net

Cyclohexane Ring Conformations and Chair Interconversion

To minimize ring strain, which is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent bonds), cyclohexane and its derivatives adopt a puckered three-dimensional structure known as the chair conformation. byjus.commasterorganicchemistry.com This conformation allows the C-C-C bond angles to be very close to the ideal 109.5°, and all the bonds on adjacent carbons are staggered, thus minimizing torsional strain. researchgate.net

At room temperature, the cyclohexane ring is not static but undergoes a rapid process of ring interconversion called a "chair flip" or "ring flip". researchgate.netfda.gov During this process, one chair conformation converts into another, and in doing so, all axial substituents become equatorial, and all equatorial substituents become axial. researchgate.netfda.gov Axial bonds are oriented parallel to the principal axis of the ring, pointing either straight up or straight down, while equatorial bonds point out from the "equator" of the ring. byjus.com

Energetics of Axial and Equatorial Substituent Orientations

The energy of a substituted cyclohexane is highly dependent on whether the substituents occupy axial or equatorial positions. Generally, substituents prefer to be in the more sterically spacious equatorial position to avoid unfavorable steric interactions. masterorganicchemistry.com The energy difference between the axial and equatorial conformations for a given substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. masterorganicchemistry.comlumenlearning.com A larger A-value indicates a stronger preference for the equatorial position.

Analysis of 1,3-Diaxial Interactions

The primary reason for the higher energy of axial substituents is the presence of 1,3-diaxial interactions. nih.govsigmaaldrich.com These are repulsive steric interactions between an axial substituent and the two axial hydrogen atoms (or other axial substituents) located on the same side of the ring at the third carbon atom relative to the substituent. nih.govsigmaaldrich.com These interactions are essentially gauche butane (B89635) interactions within the ring system. lumenlearning.com When a substituent is in the equatorial position, it is directed away from the bulk of the ring, and these unfavorable 1,3-diaxial interactions are absent. masterorganicchemistry.com

Conformational Equilibria and Their Determination

The relative stability of the two chair conformers of a substituted cyclohexane determines the position of the conformational equilibrium. This equilibrium can be quantitatively described by the Gibbs free energy difference (ΔG°) between the conformers, which is related to the equilibrium constant (K_eq) by the equation:

ΔG° = -RTln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

For 1-chloro-2-isocyanatocyclohexane, the position of the equilibrium for both the cis and trans isomers will depend on the energetic cost of the axial substituents in each chair conformation.

Influence of Substituent Effects on Conformational Preferences

The conformational preference in disubstituted cyclohexanes is determined by the additive steric demands of the substituents.

For trans-1-chloro-2-isocyanatocyclohexane , one chair conformer will have both the chloro and isocyanato groups in equatorial positions (diequatorial), while the other conformer, after a ring flip, will have both groups in axial positions (diaxial). fda.govwikipedia.org The diequatorial conformer is expected to be significantly more stable due to the absence of 1,3-diaxial interactions for both substituents. The diaxial conformer would be destabilized by the 1,3-diaxial interactions of both the chlorine atom and the isocyanato group with the axial hydrogens on the ring.

For cis-1-chloro-2-isocyanatocyclohexane , in either chair conformation, one substituent will be in an axial position and the other in an equatorial position (axial-equatorial). wikipedia.orgsigmaaldrich.com A ring flip will interconvert these two conformers, with the chloro group moving from axial to equatorial and the isocyanato group moving from equatorial to axial, or vice versa. The relative stability of these two conformers will depend on the difference in the A-values of the chloro and isocyanato groups. The conformer with the sterically bulkier group (the one with the larger A-value) in the equatorial position will be the more stable one. Given the known A-value for chlorine (0.53 kcal/mol), if the A-value for the isocyanato group is larger, the conformer with the isocyanato group in the equatorial position will predominate. Conversely, if the isocyanato group has a smaller A-value, the conformer with the chlorine in the equatorial position will be more stable. Without a definitive A-value for the isocyanato group, a precise determination of the equilibrium for the cis isomer remains qualitative.

Table of A-Values for Selected Cyclohexane Substituents

SubstituentA-Value (kcal/mol)
-Cl0.53 masterorganicchemistry.com
-CH₃1.70 masterorganicchemistry.com
-OH0.87 masterorganicchemistry.com
-Br0.43 masterorganicchemistry.com
-C(CH₃)₃~5.0 masterorganicchemistry.com
-N=C=ONot available in literature

Reaction Mechanisms and Organic Transformations of 1 Chloro 2 Isocyanatocyclohexane

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive electrophile, readily undergoing reactions with a wide array of nucleophiles. wikipedia.orgdoxuchem.com Its reactivity stems from the electron-deficient carbon atom, which is susceptible to nucleophilic attack.

Isocyanates are prime candidates for nucleophilic addition reactions. wikipedia.org The addition of a compound with an active hydrogen atom to the isocyanate group results in the formation of a stable addition product. Common nucleophiles include alcohols, amines, and water. wikipedia.orgdoxuchem.com

Reaction with Alcohols: When 1-Chloro-2-isocyanatocyclohexane reacts with an alcohol, it forms a urethane (B1682113) (or carbamate) linkage. This reaction is often catalyzed by bases. wikipedia.orgpoliuretanos.net

Reaction with Amines: The reaction with primary or secondary amines is typically very fast and yields a substituted urea. wikipedia.orgpoliuretanos.net

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgdoxuchem.comnoaa.gov

The following table summarizes these key nucleophilic addition reactions.

Table 1: Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophile Reagent Product Class General Equation
Alcohol ROH Urethane R'-NCO + ROH → R'-NHCOOR
Amine R₂NH Urea R'-NCO + R₂NH → R'-NHCONR₂

R' represents the 1-chloro-2-cyclohexyl group.

The isocyanate functional group can participate in cycloaddition reactions. While specific examples involving 1-Chloro-2-isocyanatocyclohexane are not prevalent, the reactivity of isocyanates in general, such as chlorosulfonyl isocyanate, in [2+2] cycloadditions with alkenes to form β-lactams is well-documented. researchtrends.net These reactions can proceed through either a concerted or a stepwise pathway, often depending on the electronic properties of the alkene. researchtrends.net

Cycloaddition reactions can be thermally or photochemically induced. youtube.com The feasibility and outcome of these reactions are often explained by frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com For example, a [4+2] cycloaddition (like the Diels-Alder reaction) is typically thermally allowed, while a [2+2] cycloaddition is often photochemically allowed. youtube.com

Isocyanates are fundamental building blocks for polyurethane polymers. wikipedia.orgdoxuchem.com Polymerization occurs when a di- or polyisocyanate reacts with a polyol (a compound with two or more hydroxyl groups). wikipedia.org Similarly, reactions between diisocyanates and diamines lead to the formation of polyureas. wikipedia.org

As a monoisocyanate, 1-Chloro-2-isocyanatocyclohexane cannot form a polymer on its own. However, it could be utilized as a chain-terminating agent in a polymerization reaction to control the molecular weight of the resulting polymer. Acids and bases can initiate the polymerization of isocyanates. noaa.govnoaa.gov

Reactivity of the Chlorinated Cyclohexane (B81311) Moiety

The chlorine atom attached to the cyclohexane ring acts as a leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The stereochemistry of the cyclohexane ring plays a crucial role in determining the reaction pathway and product distribution. libretexts.orglibretexts.org

Nucleophilic substitution involves the replacement of the chlorine atom by a nucleophile. savemyexams.com The reaction can proceed through two primary mechanisms: S(_N)1 and S(_N)2.

S(_N)2 Mechanism: This is a single-step, bimolecular reaction where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. savemyexams.comvaia.com The rate of an S(_N)2 reaction depends on the concentration of both the substrate and the nucleophile. youtube.com This mechanism is favored for primary and less-hindered secondary alkyl halides.

S(_N)1 Mechanism: This is a two-step, unimolecular reaction. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. savemyexams.comyoutube.com The nucleophile then attacks the planar carbocation in the second step, typically resulting in a racemic or mixed-stereochemistry product. This mechanism is favored for tertiary and some secondary alkyl halides.

For 1-Chloro-2-isocyanatocyclohexane, a secondary alkyl halide, both mechanisms are possible, and the predominant pathway will depend on the reaction conditions, such as the strength of the nucleophile and the nature of the solvent.

Elimination reactions result in the formation of an alkene (cyclohexene derivative) through the removal of the hydrogen and chlorine atoms from adjacent carbons. libretexts.org

E2 Mechanism: This is a concerted, single-step reaction that requires a specific stereochemical arrangement known as an anti-periplanar geometry. chemistrysteps.commasterorganicchemistry.com In the cyclohexane chair conformation, this means both the leaving group (chlorine) and a β-hydrogen must be in axial positions. libretexts.orgchemistrysteps.com The rate is dependent on both the substrate and the base. libretexts.org The stereochemistry of the starting material significantly impacts the reaction rate and the resulting product. For instance, cis-1-chloro-2-methylcyclohexane undergoes E2 elimination much faster than its trans isomer because the cis isomer can more easily adopt a conformation where the chlorine and a β-hydrogen are anti-periplanar. libretexts.orgvaia.com

E1 Mechanism: This mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. libretexts.orgchemistrysteps.com After the carbocation is formed, a weak base removes a proton from an adjacent carbon to form the double bond. chemistrysteps.com Unlike the E2 reaction, there is no strict stereochemical requirement for the E1 pathway. These reactions often follow Zaitsev's rule, where the more substituted (and more stable) alkene is the major product. libretexts.org

The competition between substitution and elimination is a key aspect of the reactivity of the chlorinated cyclohexane moiety, influenced by factors like base strength and steric hindrance. libretexts.org

Table 2: Comparison of Substitution and Elimination Mechanisms

Mechanism Molecularity Stereochemistry Rate Law Key Requirement
S(_N)1 Unimolecular Racemization/Mixed Rate = k[Substrate] Stable carbocation formation
S(_N)2 Bimolecular Inversion of configuration Rate = k[Substrate][Nu] Unhindered substrate
E1 Unimolecular Zaitsev's Rule (major product) Rate = k[Substrate] Stable carbocation formation
E2 Bimolecular Anti-periplanar geometry Rate = k[Substrate][Base] Axial leaving group & β-H

Elimination Reactions (E1 and E2)

Regioselectivity and Zaitsev's Rule

In elimination reactions, such as the dehydrochlorination of 1-Chloro-2-isocyanatocyclohexane, the formation of different constitutional isomers is possible. Zaitsev's rule is an empirical principle used to predict the major product in such reactions. The rule states that the alkene formed in the greatest amount is the more stable one, which is typically the more highly substituted alkene. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For 1-Chloro-2-isocyanatocyclohexane, elimination of hydrogen chloride (HCl) can lead to two potential cyclohexene (B86901) products.

The stability of the resulting alkene is the driving force behind Zaitsev's rule; more substituted double bonds are more stable due to hyperconjugation and electronic effects. masterorganicchemistry.comkhanacademy.org Therefore, when 1-Chloro-2-isocyanatocyclohexane is treated with a small, strong base (like sodium ethoxide), the reaction is expected to favor the formation of the more substituted alkene. chemistrysteps.com

However, the regiochemical outcome can be reversed to favor the less substituted alkene, known as the Hofmann product. This typically occurs when a sterically hindered or bulky base, such as potassium tert-butoxide, is used. chemistrysteps.comkhanacademy.org The large size of the base makes it difficult to access the more sterically hindered proton required for Zaitsev elimination, thus it preferentially abstracts a more accessible, less hindered proton.

Table 1: Predicted Regioselectivity in the Elimination of 1-Chloro-2-isocyanatocyclohexane

BaseBase TypePredicted Major ProductGoverning Principle
Sodium EthoxideSmall, Non-hindered1-Isocyanatocyclohex-1-eneZaitsev's Rule
Potassium tert-ButoxideBulky, Hindered3-Isocyanatocyclohex-1-eneHofmann's Rule

It is crucial to note that stereoelectronic factors, particularly in cyclic systems, can override Zaitsev's rule. libretexts.orglibretexts.org

Stereoselectivity and Anti-periplanar Geometry

The E2 (bimolecular elimination) reaction, which is common for alkyl halides, has a strict stereochemical requirement. The reaction proceeds through a concerted mechanism where the base abstracts a proton while the leaving group departs simultaneously. This process requires a specific spatial arrangement of the departing atoms: the beta-hydrogen and the leaving group must be anti-periplanar to one another. chemistrysteps.comyoutube.comucalgary.ca This means they must lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of approximately 180°. youtube.comucalgary.ca

In cyclohexane systems, this geometric constraint is of paramount importance. For an E2 elimination to occur, both the leaving group (chlorine) and a beta-hydrogen must occupy axial positions on the chair conformation of the ring; this is known as a trans-diaxial arrangement. libretexts.orglibretexts.orgmasterorganicchemistry.com If the leaving group is in an equatorial position, the anti-periplanar requirement cannot be met with any adjacent hydrogen, and the E2 reaction will not proceed, or will be extremely slow. libretexts.orgmasterorganicchemistry.com

The stereochemistry of the starting material—whether the chloro and isocyanato groups are cis or trans to each other—determines the conformational energetics and the feasibility of achieving the required trans-diaxial geometry.

Trans-Isomer: In a trans-1-chloro-2-isocyanatocyclohexane, the two substituents can both occupy equatorial positions in the most stable chair conformation. To undergo an E2 reaction, the molecule must first ring-flip to a higher-energy conformation where the chlorine becomes axial. libretexts.org The product formed will depend on which of the adjacent beta-hydrogens is also in an axial position in this less stable conformer.

Cis-Isomer: In a cis-isomer, one substituent will be axial and the other equatorial in the most stable chair conformation. If the chlorine atom is in the axial position, it is already perfectly set up for an E2 elimination with any adjacent trans-axial hydrogens. libretexts.orglibretexts.org This often leads to a significantly faster reaction rate compared to the trans-isomer. libretexts.orgucalgary.ca

The anti-periplanar requirement can force the reaction to yield a less substituted alkene (the Hofmann product), even with a non-bulky base, if the only available anti-periplanar hydrogen leads to that product. libretexts.orglibretexts.org This demonstrates that stereoelectronic requirements can be the dominant factor controlling reactivity, overriding the thermodynamic preference stated by Zaitsev's rule.

Chemoselective Transformations Involving Both Functional Groups

The bifunctional nature of 1-Chloro-2-isocyanatocyclohexane allows for intramolecular reactions where both the chloro and isocyanate groups participate, leading to the formation of bicyclic products. The isocyanate group (-N=C=O) is a powerful electrophile at its central carbon, but the nitrogen atom can also act as a nucleophile after transformation.

For instance, the isocyanate group can be hydrolyzed to an amino group (-NH2) or reacted with an alcohol to form a carbamate (B1207046). The resulting nitrogen nucleophile can then displace the adjacent chloride via an intramolecular nucleophilic substitution (SN2) reaction. This process, known as cyclization, would result in the formation of a bicyclic compound, such as an aziridine (B145994) derivative or a larger heterocyclic ring system, depending on the reaction conditions and the initial stereochemistry. The stereochemical relationship between the reacting groups is critical, as the intramolecular SN2 reaction also has specific geometric constraints, favoring a backside attack.

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Isocyanatocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-chloro-2-isocyanatocyclohexane. Analysis of both ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, allows for the unambiguous assignment of signals and the determination of the compound's conformation and relative stereochemistry.

In the ¹H NMR spectrum of 1-chloro-2-isocyanatocyclohexane, the protons on the carbon atoms bearing the chloro and isocyanate groups (H-1 and H-2) are of particular diagnostic importance. Their chemical shifts are influenced by the electronegativity of the attached substituents, causing them to resonate at a lower field compared to the other methylene (B1212753) protons of the cyclohexane (B81311) ring. The precise chemical shifts and coupling constants of these protons can help in determining the cis or trans configuration of the molecule. ipb.pt

The remaining methylene protons of the cyclohexane ring typically appear as a complex multiplet in the upfield region of the spectrum. The interpretation of these signals can be challenging due to overlapping resonances. organicchemistrydata.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1 (CH-Cl)3.8 - 4.2Multiplet
H-2 (CH-NCO)3.4 - 3.8Multiplet
Cyclohexane CH₂1.2 - 2.3Multiplet

Note: These are predicted values and can vary based on solvent and stereoisomer.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom attached to the highly electronegative chlorine atom (C-1) and the carbon atom bonded to the isocyanate group (C-2) exhibit distinct downfield chemical shifts. The isocyanate carbon itself (C=O) will appear significantly downfield, typically in the range of 120-140 ppm. The remaining four methylene carbons of the cyclohexane ring will have chemical shifts in the typical aliphatic region. ucl.ac.ukdocbrown.info

The chemical shifts of the ring carbons are also sensitive to the stereochemistry of the substituents. nih.gov For instance, in cis and trans isomers, the spatial arrangement of the chloro and isocyanate groups leads to different shielding and deshielding effects on the ring carbons, resulting in distinguishable ¹³C NMR spectra. nih.govnih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-1 (CH-Cl)60 - 65
C-2 (CH-NCO)55 - 60
C=O (Isocyanate)120 - 125
Cyclohexane CH₂20 - 35

Note: These are predicted values and can vary based on solvent and stereoisomer.

To overcome the complexities of one-dimensional spectra, particularly the overlapping signals in the ¹H NMR spectrum, various two-dimensional (2D) NMR techniques are employed. numberanalytics.comemory.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships within the molecule. libretexts.orgresearchgate.net This helps to trace the connectivity of the protons around the cyclohexane ring and to assign the signals of the methylene protons that are adjacent to the H-1 and H-2 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. numberanalytics.com It allows for the unambiguous assignment of each carbon signal to its corresponding proton(s), simplifying the interpretation of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. libretexts.org For 1-chloro-2-isocyanatocyclohexane, NOESY can be instrumental in determining the relative stereochemistry by identifying through-space interactions between the protons on C-1 and C-2 and other protons on the ring, which differ for the cis and trans isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 1-chloro-2-isocyanatocyclohexane, the IR spectrum is dominated by the characteristic absorption bands of the isocyanate group, the carbon-chlorine bond, and the vibrations of the cyclohexane ring. nih.gov

The isocyanate group (-N=C=O) has a very strong and sharp absorption band due to the asymmetric stretching vibration of the C=N=C bond. This band typically appears in the region of 2250-2275 cm⁻¹. researchgate.net Its high intensity and characteristic position make it a key diagnostic feature for the presence of the isocyanate functionality. The corresponding symmetric stretching vibration is usually much weaker and not as readily observed.

The stretching vibration of the carbon-chlorine (C-Cl) bond generally gives rise to a medium to strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. umich.edulibretexts.org The exact position of this band can be influenced by the conformation of the cyclohexane ring and the stereochemical arrangement of the substituents. umich.edu

The cyclohexane ring itself exhibits a series of characteristic vibrations, including C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring (bending) vibrations around 1450 cm⁻¹. uomustansiriyah.edu.iq While these bands confirm the presence of the saturated carbocyclic ring, they are generally less specific for detailed structural elucidation compared to the isocyanate and C-Cl absorptions.

Interactive Data Table: Key IR Absorption Bands

Functional Group / BondVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2275Strong, Sharp
C-H (Cyclohexane)Stretch2850 - 2960Medium to Strong
CH₂ (Cyclohexane)Scissoring~1450Medium
C-ClStretch600 - 800Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of 1-Chloro-2-isocyanatocyclohexane, the mass spectrum would provide key insights into its molecular formula and the connectivity of its atoms.

Fragmentation Patterns and Isotopic Signatures

Upon electron ionization, the 1-Chloro-2-isocyanatocyclohexane molecule would lose an electron to form a molecular ion, [C₇H₁₀ClNO]⁺•. Due to the presence of a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) separated by two mass units. docbrown.info The peak corresponding to the molecule containing ³⁵Cl would be the more abundant one.

The fragmentation of the molecular ion is expected to proceed through several pathways, driven by the presence of the chloro and isocyanato functional groups.

Key Expected Fragmentation Pathways:

Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the cleavage of the carbon-chlorine bond. youtube.com This would result in the formation of a cyclohexyl isocyanate cation.

Loss of the Isocyanate Group: Cleavage of the C-N bond could lead to the loss of the isocyanate group (•NCO) or isocyanic acid (HNCO) following rearrangement.

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to the formation of smaller, stable carbocations.

Formation of a Stable Six-Membered Ring: Studies on long-chain isocyanates have shown the formation of a stable six-membered ring structure as a common fragmentation pathway, often resulting in a base peak at m/z 99. nih.gov A similar rearrangement could be possible for 1-Chloro-2-isocyanatocyclohexane.

Expected Isotopic Signatures in Fragment Ions:

Any fragment ion containing the chlorine atom will also exhibit the characteristic M and M+2 isotopic pattern, aiding in the identification of chlorine-containing fragments in the mass spectrum. docbrown.info For instance, if a fragment ion [C₆H₁₀NCO]⁺ is formed by the loss of HCl, it would not show this isotopic pattern. However, a fragment resulting from the loss of a methyl group from the ring would retain the chlorine and thus the isotopic signature.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 1-Chloro-2-isocyanatocyclohexane

Predicted Fragment Ion Structure m/z (for ³⁵Cl) Notes
[C₇H₁₀³⁵ClNO]⁺• (Molecular Ion)C₆H₁₀(³⁵Cl)(NCO)161The M peak. An M+2 peak at m/z 163 would also be present.
[C₇H₁₀NO]⁺C₆H₁₀(NCO)124Resulting from the loss of a chlorine radical.
[C₆H₁₀Cl]⁺C₆H₁₀Cl117Resulting from the loss of the isocyanate group.
[C₅H₆NCO]⁺(Rearranged)99Possible stable six-membered ring fragment, as seen in other isocyanates. nih.gov

Other Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a compound. It is complementary to infrared (IR) spectroscopy. While no specific Raman spectrum for 1-Chloro-2-isocyanatocyclohexane has been reported in the searched literature, the expected characteristic peaks can be inferred from the functional groups present in the molecule.

The Raman spectrum of 1-Chloro-2-isocyanatocyclohexane would be characterized by vibrational modes associated with the C-Cl bond, the N=C=O (isocyanate) group, and the cyclohexane ring.

Expected Characteristic Raman Peaks:

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the region of 600-800 cm⁻¹. The exact position would be influenced by the stereochemistry of the molecule (axial vs. equatorial position of the chlorine atom). For comparison, the Raman spectrum of 1,2-dichloroethane (B1671644) shows C-Cl stretching modes. chemicalbook.com

Isocyanate (N=C=O) Stretching: The asymmetric stretch of the isocyanate group is a very strong and characteristic band, typically appearing in the region of 2250-2280 cm⁻¹. This peak is often very intense in both Raman and IR spectra.

Cyclohexane Ring Vibrations: The cyclohexane ring will exhibit a series of characteristic vibrations, including C-C stretching and CH₂ bending modes, throughout the fingerprint region of the spectrum (typically below 1500 cm⁻¹).

The analysis of the Raman spectrum, in conjunction with other spectroscopic data like NMR and IR, would be crucial for the complete structural elucidation and conformational analysis of 1-Chloro-2-isocyanatocyclohexane.

Interactive Data Table: Predicted Characteristic Raman Shifts for 1-Chloro-2-isocyanatocyclohexane

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹)
Asymmetric StretchIsocyanate (N=C=O)2250 - 2280
C-Cl StretchChloroalkane600 - 800
C-H StretchCyclohexane2850 - 3000
CH₂ ScissoringCyclohexane1440 - 1465
C-C StretchCyclohexane800 - 1200

Computational and Theoretical Chemistry Studies of 1 Chloro 2 Isocyanatocyclohexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For 1-Chloro-2-isocyanatocyclohexane, DFT would be instrumental in determining the preferred conformations and the energetic barriers between them. The axial-equatorial equilibrium of the chloro and isocyanato substituents is a key aspect that can be investigated. rsc.orgrsc.org The delicate balance between steric hindrance and London dispersion forces dictates the stability of different conformers. rsc.org DFT calculations, particularly those employing dispersion-corrected functionals, are crucial for accurately modeling these non-covalent interactions. rsc.org

A typical DFT study on 1-Chloro-2-isocyanatocyclohexane would involve:

Conformational Searching: Identifying all possible chair, boat, and twist-boat conformations. For a 1,2-disubstituted cyclohexane (B81311), this would include cis and trans isomers, each with their respective ring-flipped conformers (e.g., axial-equatorial vs. equatorial-axial). openstax.orglibretexts.orglibretexts.org

Geometry Optimization: Calculating the minimum energy geometry for each conformer.

Frequency Calculations: To confirm that the optimized geometries are true minima on the potential energy surface and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections. ijert.org

The choice of functional and basis set is critical for obtaining reliable results. For substituted cyclohexanes, hybrid functionals like B3LYP are often used, and the inclusion of dispersion corrections (e.g., D3) is recommended to capture the subtle intramolecular interactions. rsc.orgacs.org

Table 1: Hypothetical Relative Energies of 1-Chloro-2-isocyanatocyclohexane Conformers Calculated using DFT

IsomerChloro PositionIsocyanato PositionRelative Energy (kcal/mol)
transequatorialequatorial0.00
transaxialaxial4.50
cisaxialequatorial2.80
cisequatorialaxial3.20

Note: This table presents hypothetical data based on general principles of conformational analysis for disubstituted cyclohexanes, where diequatorial conformers are generally the most stable. libretexts.orglibretexts.org The actual values would require specific DFT calculations.

Ab Initio and Semi-Empirical Methodologies

Ab Initio Methods: These methods are based on first principles without the use of empirical parameters. ijert.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT for certain properties, especially for systems where electron correlation is critical. rsc.orgnih.gov However, their computational cost is significantly higher, making them more suitable for smaller benchmark calculations or for refining the energies of a few key conformers identified by DFT. rsc.org For 1-Chloro-2-isocyanatocyclohexane, high-level ab initio calculations could provide benchmark energetic data for the axial-equatorial energy differences. nih.govacs.org

Semi-Empirical Methods: These methods, such as AM1 and PM7, are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify the calculations. libretexts.org While less accurate, they are useful for preliminary conformational searches on large molecules to identify a set of low-energy conformers for further analysis with more robust methods. libretexts.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time.

Molecular Mechanics (MM): This approach uses classical force fields to model the potential energy of a system. It is computationally inexpensive and allows for the rapid exploration of the conformational space of flexible molecules like 1-Chloro-2-isocyanatocyclohexane. acs.org Force fields like MMFF94 or UFF could be used for an initial, broad conformational search.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. acs.orgmdpi.com For 1-Chloro-2-isocyanatocyclohexane, an MD simulation in a solvent like cyclohexane or water could reveal:

The preferred conformations in a condensed phase. rsc.org

The dynamics of ring-flipping and substituent rotations.

The influence of the solvent on conformational equilibria.

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations (usually DFT) to describe the forces, allowing for the study of chemical reactions and dynamics in a more accurate way. acs.org

Prediction of Molecular Geometry and Electronic Structure

The molecular geometry and electronic structure are fundamental properties that dictate the reactivity and intermolecular interactions of a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

For 1-Chloro-2-isocyanatocyclohexane, a HOMO-LUMO analysis would likely show:

The HOMO is localized on the isocyanate group and the chlorine atom, which have lone pairs of electrons.

The LUMO is likely to be centered on the antibonding orbitals of the C-NCO and C-Cl bonds.

The presence of these functional groups is expected to result in a smaller HOMO-LUMO gap compared to unsubstituted cyclohexane, indicating higher reactivity. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for 1-Chloro-2-isocyanatocyclohexane (trans-diequatorial conformer)

OrbitalEnergy (eV)
HOMO-9.50
LUMO-0.80
HOMO-LUMO Gap8.70

Note: This table contains hypothetical values based on typical ranges for functionalized organic molecules. nih.gov Actual values would be obtained from quantum chemical calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map illustrates the distribution of charge on the van der Waals surface of a molecule. deeporigin.comlibretexts.org It is a valuable tool for understanding intermolecular interactions and predicting sites of nucleophilic and electrophilic attack. youtube.comwalisongo.ac.id

For 1-Chloro-2-isocyanatocyclohexane, the ESP map would be expected to show:

A region of negative electrostatic potential (typically colored red) around the oxygen and nitrogen atoms of the isocyanate group and the chlorine atom, corresponding to their high electronegativity and the presence of lone pairs. youtube.com

A region of positive electrostatic potential (typically colored blue) around the hydrogen atoms and the carbon atom of the isocyanate group, which are potential sites for nucleophilic attack. youtube.com

This information is critical for predicting how the molecule will interact with other molecules, including solvents and reactants.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For 1-chloro-2-isocyanatocyclohexane, these methods can be applied to study its various potential transformations, such as nucleophilic addition to the isocyanate group or elimination reactions involving the chloro substituent.

Transition State Identification and Energy Barriers

A crucial aspect of understanding a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods, particularly those based on density functional theory (DFT), are widely used to locate and characterize transition states. For a reaction involving 1-chloro-2-isocyanatocyclohexane, a typical workflow to identify a transition state would involve:

Geometry Optimization: The initial step is to obtain the optimized geometries of the reactants and products.

Transition State Guess: An initial guess for the transition state structure is generated. This can be done using various algorithms that interpolate between the reactant and product structures.

Transition State Optimization: Specialized algorithms are then used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the transition state and the reactants defines the activation energy or energy barrier of the reaction. This value is a critical determinant of the reaction rate. While no specific studies on 1-chloro-2-isocyanatocyclohexane were found, a related study on the cyclotrimerization of isocyanatocyclohexane to form 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione utilized DFT calculations to investigate the reaction mechanism. researchgate.net This study would have involved the identification of transition states for the step-wise formation of the trimer, providing insights into the energy barriers of each step.

Table 1: Hypothetical Energy Barriers for a Reaction of 1-Chloro-2-isocyanatocyclohexane

Reaction StepComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
Nucleophilic attack on isocyanateB3LYP6-311+G(d,p)15.2
Ring-closing to form a cyclic productM06-2Xdef2-TZVP22.5

Reaction Energy Profile Construction

Once the reactants, products, and transition states have been identified and their energies calculated, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. It plots the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction.

Computational Prediction and Validation of Spectroscopic Data

Computational methods are not only valuable for studying reaction mechanisms but also for predicting various spectroscopic properties of molecules. These predictions can be instrumental in identifying and characterizing compounds, as well as in validating experimental data.

For 1-chloro-2-isocyanatocyclohexane, computational techniques can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum. For 1-chloro-2-isocyanatocyclohexane, this would be particularly useful for identifying the characteristic stretching frequency of the isocyanate group (-N=C=O) and the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex NMR spectra, especially for a molecule with multiple stereoisomers like 1-chloro-2-isocyanatocyclohexane.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net This information can be used to predict the λmax values in a UV-Vis spectrum, which correspond to electronic transitions within the molecule.

The accuracy of these computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, it is common practice to benchmark different computational approaches against experimental data for related molecules to select the most appropriate level of theory. researchgate.netchemrxiv.org

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for 1-Chloro-2-isocyanatocyclohexane

Spectroscopic DataComputational MethodBasis SetPredicted ValueExperimental Value
Isocyanate (ν -N=C=O) IR FrequencyB3LYP6-31G(d)2250 cm⁻¹2275 cm⁻¹
¹³C NMR Chemical Shift (C-NCO)GIAO/B3LYP6-311+G(d,p)125.4 ppm124.8 ppm
¹³C NMR Chemical Shift (C-Cl)GIAO/B3LYP6-311+G(d,p)65.2 ppm64.9 ppm

The validation of computational predictions against experimental spectroscopic data is a critical step. A good agreement between the theoretical and experimental spectra provides confidence in the computational model and its ability to accurately describe the molecular properties. Discrepancies, on the other hand, can point to interesting electronic or structural effects that may warrant further investigation.

Advanced Applications in Chemical Synthesis and Materials Science

Potential Role as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 1-chloro-2-isocyanatocyclohexane, possessing both an electrophilic chlorine atom and a highly reactive isocyanate group in a vicinal arrangement on a cyclohexane (B81311) scaffold, theoretically makes it a valuable intermediate for the synthesis of complex molecules. The cyclohexane ring provides a rigid, three-dimensional framework that can be strategically functionalized.

The adjacent chloro and isocyanate groups are primed for intramolecular cyclization reactions to form various heterocyclic systems. For instance, reaction with a nucleophile could first displace the chlorine, followed by an intramolecular attack of a newly introduced functional group onto the isocyanate. Alternatively, the isocyanate could react first, with a subsequent intramolecular cyclization involving the chloro-substituted carbon. This dual reactivity is a powerful tool in heterocyclic chemistry for creating novel ring systems. nih.govrsc.org

Vicinal chloroamines, which could be envisioned as derivatives of 1-chloro-2-isocyanatocyclohexane after reduction of the isocyanate group, are known to be valuable precursors for a wide range of heterocycle-substituted aziridines. nih.gov This suggests that 1-chloro-2-isocyanatocyclohexane could serve as a masked precursor to such structures. The synthesis of complex heterocyclic systems often relies on building blocks with multiple reactive sites that can undergo controlled, sequential reactions. americanelements.com

Table 1: Potential Heterocyclic Scaffolds from 1-Chloro-2-isocyanatocyclohexane

Reactant Potential Heterocyclic Product Reaction Type
Ammonia or Primary Amines Substituted 2-amino-oxazolines Intramolecular cyclization
Hydrazine Bicyclic hydantoin (B18101) derivatives Condensation and cyclization

The ability to independently address the chloro and isocyanate functionalities would allow for the stepwise introduction of different chemical moieties. This would enable the synthesis of functional materials where properties such as solubility, thermal stability, or optical and electronic characteristics could be precisely tuned. For example, the chlorine could be substituted with a chromophore, and the isocyanate group could then be used to graft the molecule onto a polymer backbone or a surface.

Postulated Contributions to Polymer Chemistry

Isocyanates are fundamental building blocks in polymer chemistry, particularly for step-growth polymerizations. researchgate.net The presence of a chlorine atom in 1-chloro-2-isocyanatocyclohexane offers a reactive handle for post-polymerization modification, allowing for the creation of functional polymers.

The isocyanate group can readily react with polyols to form polyurethanes or with polyamines to form polyureas. amanote.comresearchgate.netsemanticscholar.org If 1-chloro-2-isocyanatocyclohexane were used as a comonomer in these polymerizations, it would introduce a reactive chlorine atom at regular or random intervals along the polymer chain.

Table 2: Potential Isocyanate-Based Polymers Incorporating 1-Chloro-2-isocyanatocyclohexane

Polymer Type Comonomers Key Feature
Polyurethane Diols, Polyols Pendent chloro groups for cross-linking or functionalization

These pendant chloro groups could then be used for a variety of post-polymerization modifications, such as cross-linking to enhance mechanical properties or the attachment of functional groups to alter surface properties or introduce biocompatibility.

The dual functionality of 1-chloro-2-isocyanatocyclohexane makes it a candidate for the synthesis of novel copolymers. For example, it could be incorporated into a polyurethane or polyurea backbone via its isocyanate group, and the pendant chloro groups could then serve as initiation sites for a second, different type of polymerization, such as atom transfer radical polymerization (ATRP), to create graft copolymers. This would result in hybrid materials with a combination of properties from the different polymer types. The synthesis of block copolymers containing reactive sites is a known strategy for creating functional materials. nih.gov

Speculative Intermediate in Specialty Chemical Production

In the production of specialty chemicals, intermediates with multiple, differentially reactive functional groups are highly sought after as they allow for the efficient and controlled assembly of complex molecular architectures. nbinno.com 1-chloro-2-isocyanatocyclohexane could theoretically be a precursor to a range of specialty chemicals, including pharmaceuticals and agrochemicals, where the cyclohexane scaffold and the ability to introduce diverse functionalities are advantageous. For instance, cyclohexyl isocyanate itself is used in the synthesis of pharmaceuticals and agricultural chemicals. researchgate.netnoaa.gov The addition of a reactive chlorine atom would expand its synthetic utility.

Information regarding "1-Chloro-2-isocyanatocyclohexane" is not publicly available to generate the requested article.

Following a comprehensive and exhaustive search of publicly available scientific databases, chemical literature, and patent repositories, it has been determined that there is insufficient specific information on the chemical compound 1-Chloro-2-isocyanatocyclohexane to generate the requested detailed article.

While general information exists for related compounds, such as those containing chloro or isocyanate functional groups on different molecular scaffolds, and for the broader classes of agrochemicals and pharmaceuticals, this information does not directly pertain to the specific structural and chemical properties of 1-Chloro-2-isocyanatocyclohexane. Adhering to the strict requirement of focusing solely on the specified compound and the provided outline, the generation of a scientifically accurate and informative article is not possible without resorting to speculation or extrapolation from unrelated molecules, which would compromise the integrity and factual basis of the content.

Therefore, due to the absence of specific, verifiable data in the public domain concerning the advanced applications of 1-Chloro-2-isocyanatocyclohexane, the creation of the requested article cannot be fulfilled at this time. Should relevant research be published in the future, this topic could be revisited.

Future Research Directions for 1 Chloro 2 Isocyanatocyclohexane

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly the concept of atom economy, are paramount in modern synthetic chemistry. jocpr.comnih.gov Future research on 1-Chloro-2-isocyanatocyclohexane should prioritize the development of synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. rsc.org

Current industrial production of isocyanates often relies on the use of phosgene, a highly toxic and hazardous reagent. google.com A significant area of future research will be the development of phosgene-free synthetic routes to 1-Chloro-2-isocyanatocyclohexane. One promising avenue is the exploration of the Curtius rearrangement. google.com While considered a clean and high-yielding method for isocyanate synthesis, safety concerns associated with the intermediate acyl azides have limited its large-scale application. google.com Future work could focus on developing safer, in-situ generation methods for the acyl azide (B81097) precursor of 1-Chloro-2-isocyanatocyclohexane, potentially within a continuous flow system to mitigate risks. google.com

Furthermore, exploring alternative starting materials derived from renewable feedstocks could significantly enhance the sustainability of its synthesis. Biocatalytic approaches, which offer mild reaction conditions and high selectivity, should also be investigated for the synthesis of key intermediates.

Table 1: Comparison of Potential Synthetic Pathways for Isocyanates

Synthetic PathwayAdvantagesDisadvantagesPotential for 1-Chloro-2-isocyanatocyclohexane
Phosgenation Well-established, high-yieldingUse of highly toxic phosgene, production of HCl byproductMove away from this route is a key sustainability goal.
Curtius Rearrangement Phosgene-free, clean reaction, inert byproductsPotentially explosive acyl azide intermediateHigh potential if safety concerns of the azide can be managed, possibly through flow chemistry. google.com
Hofmann Rearrangement Phosgene-freeOften requires stoichiometric amounts of base and halogen, generating significant wasteLess atom-economical compared to the Curtius rearrangement.
Lossen Rearrangement Phosgene-freeRequires conversion of a carboxylic acid to a hydroxamic acid, adding steps and reagentsCould be an alternative, but likely less efficient than a well-developed Curtius rearrangement.

Exploration of Unprecedented Reactivity Patterns and Catalysis

The juxtaposition of the isocyanate and chloro functionalities on a cyclohexane (B81311) ring suggests a rich and largely unexplored reactivity profile for 1-Chloro-2-isocyanatocyclohexane. The isocyanate group is well-known for its reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. noaa.govnoaa.gov The chlorine atom, on the other hand, can participate in nucleophilic substitution and elimination reactions.

Future research should focus on intramolecular reactions between the isocyanate and chloro groups, or derivatives thereof, to construct novel heterocyclic scaffolds. For instance, under specific conditions, intramolecular cyclization could lead to the formation of bicyclic compounds with potential biological activity. The development of novel catalysts, including organocatalysts and transition-metal catalysts, will be crucial to control the chemo- and regioselectivity of these transformations.

Furthermore, the vicinal arrangement of the two functional groups could enable unique cascade reactions. A nucleophilic attack on the isocyanate could be followed by an intramolecular displacement of the chloride, leading to complex molecular architectures in a single synthetic operation. Investigating the catalytic activation of the C-Cl bond in the presence of the isocyanate group is another promising avenue that could unlock new synthetic pathways.

Advancements in Stereochemical Control and Asymmetric Synthesis

The cyclohexane ring of 1-Chloro-2-isocyanatocyclohexane possesses stereogenic centers, meaning it can exist as different stereoisomers. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of methods for the stereocontrolled and asymmetric synthesis of 1-Chloro-2-isocyanatocyclohexane is of paramount importance.

Future research should target the development of catalytic asymmetric methods to access enantiomerically pure forms of this compound. This could involve the asymmetric desymmetrization of a prochiral precursor or a kinetic resolution of a racemic mixture. Enzymes, with their exquisite stereoselectivity, could be employed for the enantioselective synthesis of precursors to 1-Chloro-2-isocyanatocyclohexane. rsc.org

Moreover, the stereochemical outcome of reactions involving 1-Chloro-2-isocyanatocyclohexane needs to be thoroughly investigated. The conformation of the cyclohexane ring will play a crucial role in determining the stereoselectivity of both intramolecular and intermolecular reactions. vaia.com Understanding these relationships will be key to designing stereospecific synthetic routes to complex target molecules. For instance, the synthesis of novel cyclohexene (B86901) nucleoside analogues has been achieved through asymmetric Diels-Alder reactions, highlighting the potential for stereocontrolled synthesis in this area. nih.gov

Integration with Modern Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. mdpi.comnih.gov The integration of the synthesis and reactions of 1-Chloro-2-isocyanatocyclohexane with flow chemistry platforms represents a significant area for future research.

As mentioned earlier, flow chemistry can be instrumental in safely handling hazardous intermediates like acyl azides in a potential Curtius rearrangement synthesis. google.com Continuous flow processes can also enable the rapid optimization of reaction conditions and facilitate scale-up. d-nb.info The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of synthetic processes involving this compound. thieme-connect.de

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analysis, can accelerate the discovery of new reactions and the synthesis of libraries of compounds derived from 1-Chloro-2-isocyanatocyclohexane for screening purposes. chimia.chbeilstein-journals.org This high-throughput approach can significantly shorten the timeline for the development of new materials and pharmaceuticals.

Table 2: Potential Applications of Flow Chemistry for 1-Chloro-2-isocyanatocyclohexane

Application AreaSpecific Advantage of Flow ChemistryResearch Focus
Synthesis Safe handling of hazardous intermediates (e.g., acyl azides), precise control over reaction parameters, ease of scale-up. google.comd-nb.infoDevelopment of a continuous flow process for the synthesis of 1-Chloro-2-isocyanatocyclohexane via a Curtius rearrangement.
Reaction Screening Rapid optimization of reaction conditions (temperature, pressure, residence time), small-scale reactions to conserve material.High-throughput screening of catalysts and reaction conditions for novel transformations of 1-Chloro-2-isocyanatocyclohexane.
Polymer Synthesis Precise control over polymerization, leading to polymers with well-defined properties.Continuous production of polyurethanes and other polymers derived from 1-Chloro-2-isocyanatocyclohexane.
Hazardous Reactions Minimized reactor volume enhances safety when working with energetic or toxic compounds. d-nb.infoExploration of reactions involving highly reactive intermediates generated in situ from 1-Chloro-2-isocyanatocyclohexane.

Rational Design of Next-Generation Materials Based on its Structure

The bifunctional nature of 1-Chloro-2-isocyanatocyclohexane makes it an attractive building block for the rational design of a wide range of materials with tailored properties. The isocyanate group is a key component in the synthesis of polyurethanes, which have diverse applications as foams, elastomers, and coatings.

Future research should focus on incorporating 1-Chloro-2-isocyanatocyclohexane into polyurethane backbones to introduce new functionalities. The chlorine atom can serve as a handle for post-polymerization modification, allowing for the tuning of the material's properties, such as flame retardancy, adhesion, or biocompatibility. For example, the chlorine atom could be substituted with other functional groups through nucleophilic substitution reactions.

Furthermore, the rigid cyclohexane scaffold can impart desirable thermal and mechanical properties to polymers. The controlled stereochemistry of the cyclohexane ring could also be used to create polymers with specific microstructures and morphologies. Beyond polymers, 1-Chloro-2-isocyanatocyclohexane could be used as a versatile cross-linking agent or as a precursor for the synthesis of functional monomers for other types of polymerization. The development of novel materials derived from this compound could find applications in areas such as biomedical devices, advanced coatings, and functional textiles.

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